2,3,6,7-TetraMethoxy-9-phenanthreneMethanol

Description

Properties

IUPAC Name |

(2,3,6,7-tetramethoxyphenanthren-9-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-9,20H,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXODKZZQPOLNOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259957 |

Source

|

| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30062-15-8 |

Source

|

| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol?

An In-Depth Technical Guide to 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol: Properties, Synthesis, and Biological Potential

Introduction: The Phenanthrene Scaffold in Medicinal Chemistry

Phenanthrenes, a class of polycyclic aromatic hydrocarbons, form the structural core of a multitude of natural products and synthetic compounds with significant biological activities.[1] Their rigid, planar structure allows for effective interaction with various biological targets, making them a privileged scaffold in drug discovery. The functionalization of the phenanthrene nucleus can dramatically modulate its pharmacological effects, leading to compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2] This guide focuses on a specific, synthetically accessible derivative, this compound, exploring its physicochemical properties, potential synthetic routes, and anticipated biological activities based on closely related analogues.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, stability, and pharmacokinetic profile. The available data for this compound and its immediate precursor are summarized below.

| Property | Value | Source |

| IUPAC Name | (2,3,6,7-tetramethoxyphenanthren-9-yl)methanol | |

| CAS Number | 30062-15-8 | [3][4] |

| Molecular Formula | C₁₉H₂₀O₅ | |

| Molecular Weight | 328.36 g/mol | |

| Melting Point | 143°C (decomposes) | [5] |

| Boiling Point (Predicted) | 520.3 ± 45.0 °C | [5] |

| Density (Predicted) | 1.227 ± 0.06 g/cm³ | [5] |

| Solubility | Chloroform | [5] |

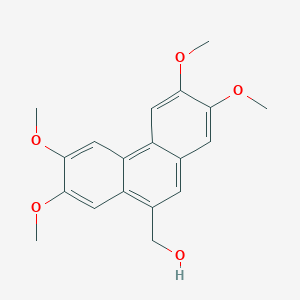

Chemical Structure

The chemical structure of this compound is characterized by a tricyclic phenanthrene core, substituted with four methoxy groups at positions 2, 3, 6, and 7, and a hydroxymethyl group at position 9.

Caption: Chemical structure of this compound.

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of the Stilbene Precursor:

-

Combine 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenylacetic acid in acetic anhydride.

-

Add triethylamine and heat the mixture under reflux for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the resulting stilbene derivative by column chromatography.

-

-

Oxidative Photocyclization:

-

Dissolve the purified stilbene in a suitable solvent (e.g., benzene or cyclohexane) in a photochemical reactor.

-

Add a catalytic amount of iodine.

-

Irradiate the solution with a high-pressure mercury lamp while bubbling air or oxygen through the mixture.

-

Monitor the formation of the phenanthrene ring system by TLC or GC-MS.

-

After the reaction is complete, remove the solvent under reduced pressure and purify the resulting 2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic acid.[7]

-

-

Reduction to the Aldehyde:

-

Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

Reduce the acid chloride to 2,3,6,7-tetramethoxyphenanthrene-9-carbaldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).

-

-

Final Reduction to the Alcohol:

-

Dissolve the aldehyde in a suitable solvent like methanol or ethanol.

-

Add sodium borohydride (NaBH₄) in portions at 0°C.

-

Stir the reaction mixture until the aldehyde is completely consumed (monitored by TLC).

-

Quench the reaction with water and extract the product, this compound, with an organic solvent.

-

Purify the final product by recrystallization or column chromatography.

-

Pharmacological Properties and Biological Activity

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the pharmacological profile can be inferred from studies on structurally similar compounds, particularly those sharing the 2,3,6,7-tetramethoxyphenanthrene core.

Anticancer Potential

Derivatives of 2,3,6,7-tetramethoxyphenanthrene have demonstrated significant cytotoxic potential against a range of human cancer cell lines.[6] A study on a series of 4-aza-2,3-dihydropyridophenanthrenes, synthesized from a 2,3,6,7-tetramethoxyphenanthren-9-amine precursor, showed potent anticancer activity.[6]

-

Cytotoxicity: These related compounds were evaluated against human lung (A549), prostate (PC-3 and DU145), breast (MDA-MB-231 and 4T1), gastric (HGC-27), colon (Caco-2), and cervical (HeLa) cancer cell lines.[6]

-

Mechanism of Action: The observed cytotoxicity is linked to the induction of apoptosis.[6] Key mechanistic insights include:

-

Cell Cycle Arrest: The compounds were found to arrest the cell cycle in the G2/M phase.[6]

-

Apoptosis Induction: Apoptosis was confirmed through acridine orange/ethidium bromide (AO/EB) staining, Hoechst staining, and annexin-V binding assays.[6]

-

Mitochondrial Membrane Potential Collapse: Treatment with these compounds leads to a collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6]

-

Inhibition of Metastasis: Disruption of the F-actin cytoskeleton structure and inhibition of cell migration were observed, suggesting an impact on tumor progression and metastasis.[6]

-

Given these findings, it is highly probable that this compound also possesses cytotoxic and pro-apoptotic properties. The hydroxymethyl group may influence its solubility and interaction with cellular targets.

Potential Signaling Pathway

Caption: Hypothesized apoptotic signaling pathway induced by the phenanthrene compound.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To experimentally validate the predicted anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., A549 human lung carcinoma).

Materials:

-

A549 human lung carcinoma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Cell Treatment: Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising compound within the broader class of biologically active phenanthrenes. While direct experimental evidence of its properties is sparse, analysis of its structural analogues strongly suggests a potential for significant anticancer activity, likely mediated through the induction of apoptosis and cell cycle arrest. The synthetic accessibility of this molecule makes it an attractive candidate for further investigation. Future research should focus on a confirmed synthesis and full spectroscopic characterization, followed by comprehensive in vitro and in vivo studies to validate its therapeutic potential and elucidate its precise mechanism of action.

References

-

Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., Ramakrishna, S., & Shaik, A. B. (2017). Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents. European Journal of Medicinal Chemistry, 127, 305–317. [Link]

-

National Center for Biotechnology Information (n.d.). 9-Phenanthrenemethanol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). S-Octahydro-9-phenanthrene methanol. PubChem Compound Database. Retrieved from [Link]

-

NIST (n.d.). 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1α,4aβ,10aα)]-. NIST Chemistry WebBook. Retrieved from [Link]

-

Lee, K. H., Morris-Natschke, S. L., Yang, X., Huang, R., Zhou, T., Lee, C. Y., ... & Itokawa, H. (2009). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Planta medica, 75(14), 1450–1455. [Link]

-

2,3,6,7-Tetramethoxy-9-(hydroxymethyl)phenanthrene | CAS 30062-15-8. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Phenanthrene, trimethyl-. PubChem Compound Database. Retrieved from [Link]

-

9-Anthracenemethanol (CAS 1468-95-7) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]

-

Islam, M. R., Hossain, M. I., & Islam, M. S. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science, 16, 223-231. [Link]

-

Husain, A., Ahmad, A., Khan, S. A., Asif, M., & Bhutani, R. (2012). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. International journal of molecular sciences, 13(10), 12158–12169. [Link]

-

Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. [Link]

-

Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PubMed Central. (n.d.). Retrieved from [Link]

- Chemical Properties of 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1«alpha»,4a«beta» - Cheméo. (n.d.). Retrieved from https://www.chemeo.com/cid/74-428-1/1-Phenanthrenemethanol-1-2-3-4-4a-9-10-10a-octahydro-1-4a-dimethyl-7-1-methylethyl-1R-1-alpha-4a-beta-10a-alpha

-

Evaluation of Anticancer Activity of Ethanolic Extract of Strobilanthes ciliatus Leaves on HT–29 Cell Lines - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Cushman, M., Golebiewski, W. M., & Nagarajan, M. (2007). 12-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridines as novel topoisomerase I-targeting antitumor agents. Bioorganic & medicinal chemistry, 15(18), 6147–6156. [Link]

Sources

- 1. espublisher.com [espublisher.com]

- 2. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 30062-15-8 [amp.chemicalbook.com]

- 4. 2,3,6,7-Tetramethoxy-9-(hydroxymethyl)phenanthrene | CAS 30062-15-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound CAS#: 30062-15-8 [m.chemicalbook.com]

- 6. Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic Acid [cymitquimica.com]

Synthesis pathways for 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol.

An In-Depth Technical Guide to the Synthesis of 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a pivotal intermediate in the total synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids, most notably (±)-Tylophorine.[1][2] The document is structured for researchers, scientists, and professionals in drug development, offering an in-depth analysis of established synthetic strategies. We will explore two primary, robust methodologies: the Pschorr cyclization and the photochemical cyclization of stilbene derivatives. Each section will detail the underlying chemical principles, provide step-by-step experimental protocols, and present quantitative data to guide laboratory implementation. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a field-proven perspective. All protocols are designed as self-validating systems, supported by authoritative citations and visual diagrams to ensure scientific integrity and reproducibility.

Introduction: Significance of the Target Molecule

This compound is a highly functionalized phenanthrene derivative. The phenanthrene core is a structural motif found in numerous natural products, including steroids and alkaloids.[3][4] The specific substitution pattern of four methoxy groups at the 2, 3, 6, and 7 positions, combined with a hydroxymethyl group at the 9-position, makes this molecule a direct and crucial precursor for the synthesis of the Tylophora alkaloids (e.g., Tylophorine). These alkaloids exhibit a wide range of potent biological activities, including anti-inflammatory, antiviral, and significant anticancer properties, making them attractive targets for total synthesis and analog development.[5]

The primary challenge in synthesizing this target lies in the regioselective construction of the substituted phenanthrene nucleus. The methods detailed herein represent versatile and historically significant approaches to overcoming this challenge.

Pathway I: Pschorr Intramolecular Cyclization

The Pschorr synthesis is a classic and powerful method for preparing phenanthrenes and other polycyclic aromatic systems.[6][7] The core of this pathway is an intramolecular radical cyclization of a diazonium salt, catalyzed by copper, to form the central ring of the phenanthrene system.[8] This approach offers a direct route to the 9-substituted phenanthrene core.

Conceptual Overview & Mechanism

The synthesis begins with the construction of an α-aryl-o-aminocinnamic acid derivative. This precursor contains all the necessary atoms for the final phenanthrene skeleton. The key steps are:

-

Perkin Condensation: 3,4-Dimethoxyphenylacetic acid is condensed with o-nitro-veratraldehyde (2-nitro-3,4-dimethoxybenzaldehyde) to form the substituted α-phenylcinnamic acid.

-

Reduction: The nitro group is selectively reduced to an amine, yielding the key o-aminocinnamic acid precursor.

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

-

Pschorr Cyclization: The diazonium salt is decomposed in the presence of a copper catalyst. This generates an aryl radical which undergoes intramolecular cyclization onto the adjacent phenyl ring. Subsequent rearomatization yields the phenanthrene-9-carboxylic acid.[7][8]

-

Reduction to Alcohol: The resulting carboxylic acid at the 9-position is reduced to the target primary alcohol.

The use of a copper catalyst is critical as it facilitates the decomposition of the diazonium salt and mediates the radical cyclization, often leading to higher yields compared to thermal decomposition alone.[9]

Visual Workflow: Pschorr Synthesis Pathway

Caption: Pschorr synthesis route to the target molecule.

Experimental Protocol

Step 1-4: Synthesis of 2,3,6,7-Tetramethoxyphenanthrene-9-carboxylic acid

-

Note: This is a multi-step sequence often performed with purification of key intermediates. The following is a representative procedure based on established Pschorr syntheses.[7][10]

-

Perkin Condensation: Combine o-nitro-veratraldehyde (1 equiv.), 3,4-dimethoxyphenylacetic acid (1.1 equiv.), triethylamine (3 equiv.), and acetic anhydride (5 equiv.). Heat the mixture at 100-120 °C for 5-8 hours. Cool the reaction mixture and pour it into water. The precipitated solid is filtered, washed, and hydrolyzed with aqueous NaOH to yield the cinnamic acid derivative after acidification.

-

Reduction: Dissolve the nitro-cinnamic acid derivative in acetic acid. Add iron powder (excess) portion-wise while heating. After the reaction is complete (monitored by TLC), filter the hot solution to remove iron salts and concentrate to obtain the amino-cinnamic acid.

-

Diazotization & Cyclization: Suspend the amino-cinnamic acid (1 equiv.) in a mixture of acetone and dilute sulfuric acid at 0-5 °C. Add an aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. To this solution, add a solution of copper(II) sulfate (catalytic, ~0.2 equiv.) and heat the mixture gently to 50-60 °C until nitrogen evolution ceases. The reaction mixture is then poured into water, and the crude product is extracted.

-

Purification: The crude carboxylic acid is purified by column chromatography on silica gel.

Step 5: Reduction to this compound

-

Suspend lithium aluminum hydride (LiAlH₄, 3-4 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flask cooled to 0 °C.

-

Add a solution of 2,3,6,7-tetramethoxyphenanthrene-9-carboxylic acid (1 equiv.) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with THF or ethyl acetate.

-

Concentrate the combined organic filtrates under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.

Data Summary

| Step | Reaction | Typical Yield | Notes |

| 1-4 | Pschorr Sequence | 30-50% (overall) | Yields can be variable; sensitive to diazotization and cyclization conditions.[6] |

| 5 | LiAlH₄ Reduction | >90% | Standard, high-yielding reduction.[1] |

Pathway II: Photochemical Cyclization of a Stilbene Derivative

The Mallory reaction, the photocyclodehydrogenation of a stilbene, is one of the most effective and widely used methods for synthesizing phenanthrenes.[11][12] This pathway involves the formation of a C-C bond under photochemical conditions, followed by oxidation to achieve the aromatic phenanthrene core.[13]

Conceptual Overview & Mechanism

This strategy builds the phenanthrene skeleton from a symmetrically substituted stilbene precursor.

-

Stilbene Synthesis: The required precursor, 3,3',4,4'-tetramethoxystilbene, is first synthesized. A common method is the McMurry coupling , which involves the reductive coupling of two ketone or aldehyde molecules (in this case, veratraldehyde) using a low-valent titanium reagent (e.g., generated from TiCl₄ and Zn or LiAlH₄). This reaction efficiently forms the central double bond.

-

Photocyclization: A solution of the stilbene is irradiated with UV light (typically using a high-pressure mercury lamp) in the presence of an oxidizing agent. Iodine is the classic and most common oxidant.[14] The mechanism proceeds via:

-

cis-trans isomerization of the stilbene to the cis-isomer upon photoexcitation.

-

A 6π-electrocyclic ring closure of the cis-stilbene to form an unstable dihydrophenanthrene intermediate.

-

Oxidation of the dihydrophenanthrene by iodine to form the stable, aromatic phenanthrene ring system, regenerating HI in the process.[11][13]

-

-

Formylation: The methanol group at C9 is installed in two steps. First, a formyl group (-CHO) is introduced regioselectively at the 9-position via a Vilsmeier-Haack reaction (using POCl₃ and DMF).[15] This reaction is an electrophilic substitution that targets the electron-rich 9- and 10-positions of the phenanthrene core.

-

Reduction to Alcohol: The resulting 2,3,6,7-tetramethoxy-9-phenanthrenecarboxaldehyde is reduced to the target alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Visual Workflow: Stilbene Photocyclization Pathway

Caption: Stilbene photocyclization route to the target molecule.

Experimental Protocol

Step 1: Synthesis of 3,3',4,4'-Tetramethoxystilbene

-

In a flask under a nitrogen atmosphere, add zinc dust (4 equiv.) and TiCl₄ (2 equiv.) to anhydrous THF at 0 °C.

-

Reflux the resulting black slurry for 1 hour to generate the low-valent titanium reagent.

-

Cool the mixture and add a solution of veratraldehyde (1 equiv.) in THF.

-

Reflux the reaction mixture for 8-12 hours.

-

After cooling, quench the reaction by slow addition of aqueous K₂CO₃ solution and stir for 30 minutes.

-

Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over Na₂SO₄, and concentrate to give the crude stilbene, which can be purified by chromatography or recrystallization.

Step 2: Synthesis of 2,3,6,7-Tetramethoxyphenanthrene [14]

-

Dissolve the stilbene precursor (1 equiv.) and iodine (0.1-1.1 equiv.) in a suitable solvent (e.g., toluene, cyclohexane) in a quartz or Pyrex immersion well photoreactor.

-

To scavenge the HI byproduct, an acid scavenger like propylene oxide or THF can be added.[14]

-

Irradiate the solution with a high-pressure mercury vapor lamp for 7-16 hours, or until TLC indicates consumption of the starting material.

-

After the reaction, wash the mixture with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel to afford the phenanthrene.

Step 3-4: Formylation and Reduction

-

Formylation: Cool a solution of DMF (3-5 equiv.) to 0 °C and add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise. Stir for 30 minutes. Add a solution of 2,3,6,7-tetramethoxyphenanthrene (1 equiv.) in DMF. Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours. Pour the cooled reaction mixture onto ice and neutralize with aqueous NaOH. Extract the product with an organic solvent and purify to obtain the aldehyde.[16]

-

Reduction: Dissolve the aldehyde (1 equiv.) in methanol or ethanol. Add sodium borohydride (NaBH₄, 1.5-2 equiv.) portion-wise at 0 °C. Stir the reaction at room temperature until completion. Quench with water, and remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Dry and concentrate the organic phase to yield the final product, this compound.

Data Summary

| Step | Reaction | Typical Yield | Notes |

| 1 | McMurry Coupling | 70-85% | Good for symmetrical stilbene synthesis. |

| 2 | Photocyclization | 80-98% | Generally high-yielding and clean.[14] Requires specialized photochemical equipment. |

| 3 | Vilsmeier-Haack | 60-80% | Standard method for formylation of electron-rich aromatics. |

| 4 | NaBH₄ Reduction | >95% | Efficient and mild reduction of the aldehyde. |

Comparative Analysis of Pathways

| Feature | Pathway I: Pschorr Cyclization | Pathway II: Photocyclization |

| Overall Yield | Moderate (30-50%) | High (>50%) |

| Scalability | Can be challenging due to diazotization step. | More amenable to scale-up, especially with flow chemistry reactors.[17] |

| Starting Materials | Requires synthesis of substituted phenylacetic acid and nitrobenzaldehyde. | Starts from commercially available veratraldehyde. |

| Key Step | Intramolecular radical cyclization. | 6π-electrocyclization followed by oxidation. |

| Equipment | Standard laboratory glassware. | Requires a photochemical reactor (UV lamp, immersion well). |

| Regioselectivity | Directly installs functionality at C9. | Requires a separate step (formylation) to functionalize C9. |

| Advantages | Convergent; builds the core with the C9 handle in place. | High-yielding key step; simpler starting materials. |

| Disadvantages | Often lower yields; diazonium salts can be unstable. | Requires specialized equipment; an extra step is needed for C9 functionalization. |

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic strategies. The Pschorr cyclization offers a direct, albeit sometimes lower-yielding, route that installs the C9 functional group as part of the core-forming sequence. In contrast, the photochemical cyclization of a stilbene derivative provides a high-yielding method for constructing the phenanthrene nucleus from simple precursors, followed by a straightforward two-step functionalization to introduce the required methanol group.

The choice between these pathways depends on the specific needs of the research program, including available equipment, desired scale, and tolerance for intermediate-yielding steps. Both methods are foundational in the field of polycyclic aromatic synthesis and serve as excellent examples of the chemical logic required to construct complex molecular architectures for drug discovery and development.

References

-

Laarhoven, W. H. "Photocyclization of Stilbenes and Related Molecules." Organic Reactions. 1984 . [Link]

-

Talele, H. R.; Gohil, M. J.; Bedekar, A. "Synthesis of Derivatives of Phenanthrene and Helicene by Improved Procedures of Photocyclization of Stilbenes." Bulletin of the Chemical Society of Japan. 2009 , 82(9), 1169-1172. [Link]

-

Mallory, F. B.; Mallory, C. W. "Photocyclization of Stilbenes and Related Molecules." Organic Reactions. 1984 . (Semantic Scholar link for context) [Link]

-

Lefebvre, Q.; Jentsch, M.; Rueping, M. "Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes." Beilstein Journal of Organic Chemistry. 2013 , 9, 1883-1890. [Link]

-

Saha, A.; Basu, K. "PAH: Anthracene and phenanthrene." Study Guide to Organic Chemistry. 2019 , 5. (PDF link for context) [Link]

-

Brånalt, J.; Sterner, O. "Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction." Molecules. 2021 , 26(16), 4991. [Link]

-

SynArchive. "Ullmann Condensation." Accessed January 12, 2026. [Link]

-

Merck & Co. "Haworth Phenanthrene Synthesis." The Merck Index, 14th ed. 2006 . [Link]

-

Química Orgánica. "Phenanthrene synthesis." Accessed January 12, 2026. [Link]

-

Wikipedia. "Pschorr cyclization." Accessed January 12, 2026. [Link]

-

Arcadi, A.; et al. "Preparation of Phenanthrenes by Photocyclization of Stilbenes Containing a Tosyl Group on the Central Double Bond." The Journal of Organic Chemistry. 2003 , 68(17), 6645-6652. [Link]

-

Wassmundt, F. W.; Kiesman, W. F. "Soluble Catalysts for Improved Pschorr Cyclizations." The Journal of Organic Chemistry. 1995 , 60(1), 196-201. [Link]

-

Seylar, J.; et al. "Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency." Photochemical & Photobiological Sciences. 2021 , 20, 331-339. [Link]

-

Name Reactions in Organic Synthesis. "Pschorr Synthesis." 2006 . [Link]

-

ResearchGate. "Scheme 1: Transformation of cis-stilbene 1 into phenanthrene 3." Accessed January 12, 2026. [Link]

-

Arkat USA, Inc. "Aryl ether synthesis via Ullmann coupling in non-polar solvents." ARKIVOC. 2009 , (xiv), 255-265. [Link]

-

Cristau, H.-J.; et al. "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers." Organic Letters. 2004 , 6(6), 913-916. [Link]

-

Organic Chemistry Portal. "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers." Accessed January 12, 2026. [Link]

-

Agranat, I.; Shih, Y.-S. "The scope of the Haworth synthesis." Journal of Chemical Education. 1976 , 53(8), 488. [Link]

-

Myers, A. "The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer)." Angewandte Chemie International Edition. 2023 , 62(12), e202215711. [Link]

-

Heacock, R. A.; Hey, D. H. "Internuclear Cyclisation. Part III. An Extension of the Pschorr Phenanthrene Synthesis to the Synthesis of Phenanthridones." Journal of the Chemical Society. 1952 , 275-280. [Link]

-

ResearchGate. "Concise synthesis of tylophorine." Accessed January 12, 2026. [Link]

-

Comins, D. L.; et al. "Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination." Organic Letters. 2007 , 9(13), 2501-2503. [Link]

-

Rev. Soc. Quím. Méx. "A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components." 2003 , 47(3). [Link]

-

ResearchGate. "Gram-Scale Synthesis of (±)-Tylophorine." Accessed January 12, 2026. [Link]

-

LookChem. "Synthesis of phenanthrenes from formylbenzoquinone." Accessed January 12, 2026. [Link]

-

Lahm, G.; Stoye, A.; Opatz, T. "A Five-Step Synthesis of (±)-Tylophorine via a Nitrile-Stabilized Ammonium Ylide." Organic Letters. 2012 , 14(13), 3388-3391. [Link]

-

Kamal, A.; et al. "Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents." European Journal of Medicinal Chemistry. 2017 , 127, 305-317. [Link]

-

Wulff, W. D.; et al. "Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives." Organic & Biomolecular Chemistry. 2007 , 5(13), 2135-2144. [Link]

-

National Center for Biotechnology Information. "9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-." PubChem Compound Database. Accessed January 12, 2026. [Link]

-

Organic Syntheses. "PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE." Org. Synth.2003 , 80, 227. [Link]

-

Engineered Science Publisher. "Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions." ES Mater. Manuf.2021 , 13, 47-53. [Link]

-

ResearchGate. "Synthesis of 3,3,6,6-tetramethyl-9-aryl-1,8-dioxo-1,2,3,4,5,6,7,8- octahydroxanthene in aqueous media." Accessed January 12, 2026. [Link]

-

ResearchGate. "Optimization of the synthesis of phenanthrene-2- and -3-sulfonyl chlorides." Accessed January 12, 2026. [Link]

-

ResearchGate. "Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions." Accessed January 12, 2026. [Link]

-

ResearchGate. "A Practical Synthesis of (3-(phenanthren-9-yl)-4,5-dihydroisoxazol-5-yl)methyl (tert-butoxycarbonyl)-L-alaninate." Accessed January 12, 2026. [Link]

-

ChemRxiv. "Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives." 2021 . [Link]

-

ResearchGate. "One Pot Three Component Synthesis of Substituted 3,4,6,7-Tetrahydro-3,3,6,6-Tetramethyl-9,10-Diphenylacridine-1,8(2H,5H,9H,10H)-Diones Catalyzed by Mesostrucrted In2O3-SiO2." Accessed January 12, 2026. [Link]

-

PrepChem. "Synthesis of 9-Julolidine Carboxaldehyde." Accessed January 12, 2026. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenanthrene synthesis [quimicaorganica.org]

- 5. Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 7. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. thieme.de [thieme.de]

- 9. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]

- 10. 275. Internuclear cyclisation. Part III. An extension of the Pschorr phenanthrene synthesis to the synthesis of phenanthridones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10619D [pubs.rsc.org]

- 13. organicreactions.org [organicreactions.org]

- 14. academic.oup.com [academic.oup.com]

- 15. prepchem.com [prepchem.com]

- 16. 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- | C19H18O5 | CID 11667004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Continuous flow photocyclization of stilbenes - scalable synthesis of functionalized phenanthrenes and helicenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and CAS number for 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol.

An In-depth Technical Guide to 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol for Advanced Research Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized phenanthrene derivative. The document delineates its core chemical and physical properties, including its definitive CAS number and molecular structure. Emphasis is placed on the synthetic pathways relevant to its formation and the broader context of its utility as a synthetic intermediate. Furthermore, this guide explores the significant, well-documented cytotoxic and anticancer activities of closely related 2,3,6,7-tetramethoxyphenanthrene derivatives, offering insights into their mechanisms of action, such as apoptosis induction and cell cycle arrest. This paper is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the necessary technical data and contextual applications to facilitate further investigation and innovation.

Core Compound Identification and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a phenanthrene core. This core is systematically substituted with four methoxy groups at the 2, 3, 6, and 7 positions and a hydroxymethyl group at the 9-position. The electron-donating nature of the methoxy groups and the reactive benzylic alcohol functionality at the C9 position make this molecule a valuable and versatile intermediate in synthetic chemistry.[1]

The fundamental properties of this compound are summarized below, providing essential data for experimental design and substance characterization.

| Property | Value | Source |

| CAS Number | 30062-15-8 | [2][3] |

| Molecular Formula | C₁₉H₂₀O₅ | [2] |

| Molecular Weight | 328.36 g/mol | [2] |

| Melting Point | >143°C (decomposes) | [2] |

| Boiling Point | 520.3 ± 45.0 °C (Predicted) | [2] |

| IUPAC Name | (2,3,6,7-tetramethoxyphenanthren-9-yl)methanol | |

| Synonyms | 2,3,6,7-Tetramethoxy-9-(hydroxymethyl)phenanthrene | [3] |

Synthesis and Chemical Reactivity

While direct, detailed synthetic procedures for this compound are not extensively published, its synthesis can be logically inferred from established methodologies for related phenanthrene derivatives. The primary route involves the functionalization of the 2,3,6,7-tetramethoxyphenanthrene core at the C9 position.

Synthesis of Key Precursors

The synthesis of functionalized phenanthrenes often relies on palladium-catalyzed reactions, such as the Heck reaction, which are efficient for forming the requisite carbon-carbon bonds to construct the carbocyclic structure.[4] An alternative and common strategy involves the oxidative photocyclization of stilbene derivatives.[4]

A critical precursor for introducing functionality at the C9 position is 2,3,6,7-tetramethoxyphenanthrene-9-carbaldehyde (CAS: 71779-56-1).[5] This aldehyde can be synthesized and subsequently reduced to the target alcohol, this compound.

Experimental Protocol: Reduction of the Aldehyde Precursor

The conversion of the C9-aldehyde to the C9-methanol is a standard reduction reaction. The causality for selecting a mild reducing agent like sodium borohydride (NaBH₄) is to ensure the selective reduction of the aldehyde without affecting the aromatic phenanthrene core or the methoxy groups.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,3,6,7-tetramethoxyphenanthrene-9-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to maintain a temperature of 0-5°C. This is critical for controlling the reaction's exothermicity.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar excess of NaBH₄ should be carefully calculated to ensure complete conversion.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify using column chromatography to yield this compound.

Caption: Synthetic workflow for the reduction of the aldehyde precursor.

Applications in Drug Discovery and Pharmacology

The phenanthrene scaffold is a core structure in numerous natural products with interesting biological activities.[4] Derivatives of 2,3,6,7-tetramethoxyphenanthrene, in particular, have been investigated for their potential as anticancer agents.

Cytotoxic Activity and Apoptosis Induction

Research has demonstrated that compounds derived from a 2,3,6,7-tetramethoxyphenanthrene core exhibit significant cytotoxic potential against a range of human cancer cell lines, including lung, prostate, breast, and colon cancer.[6] For instance, a study on 4-aza-2,3-dihydropyridophenanthrene derivatives, synthesized from a 2,3,6,7-tetramethoxyphenanthrene amine precursor, identified compounds with potent anticancer profiles.[6]

The primary mechanism of action for this class of compounds is the induction of apoptosis (programmed cell death).[6] Key experimental observations supporting this mechanism include:

-

Cell Cycle Arrest: Treatment with these compounds leads to an arrest of cancer cells in the G2/M phase of the cell cycle.[6]

-

Mitochondrial Disruption: A collapse of the mitochondrial membrane potential is observed, a critical event in the intrinsic apoptosis pathway.[6]

-

Morphological Changes: Staining assays (e.g., Hoechst, Annexin-V) confirm the characteristic nuclear condensation and membrane alterations associated with apoptosis.[6]

Caption: Simplified pathway of apoptosis induction by phenanthrene derivatives.

Spectral Data and Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the four methoxy groups (around 3.9-4.1 ppm). A characteristic singlet for the benzylic protons of the -CH₂OH group would appear further downfield (around 4.8-5.0 ppm). A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) would correspond to the protons on the phenanthrene core.

-

¹³C NMR: The carbon NMR would display signals for the methoxy carbons (around 56-60 ppm) and the benzylic carbon (around 65 ppm). The aromatic region would contain numerous signals corresponding to the 14 carbons of the phenanthrene ring system.

-

IR Spectroscopy: The infrared spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. Strong C-O stretching bands for the ether linkages would be visible around 1030-1250 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 328.36.

Conclusion

This compound is a compound of significant interest due to its role as a synthetic intermediate for creating more complex molecules. The broader class of 2,3,6,7-tetramethoxyphenanthrene derivatives has demonstrated considerable promise in the field of oncology, primarily through mechanisms involving cell cycle arrest and the induction of apoptosis. This guide provides the foundational chemical, synthetic, and pharmacological context necessary for researchers to leverage this and related compounds in drug discovery and development programs. Further investigation into the specific biological activities of this molecule is warranted.

References

-

Kamal, A., et al. (2017). Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents. European Journal of Medicinal Chemistry, 127, 305-317. Available from: [Link]6]

-

2,3,6,7-Tetramethoxy-9-(hydroxymethyl)phenanthrene | CAS 30062-15-8. Chemical-Suppliers.com. Available from: [Link] [Accessed January 12, 2026].[3]

-

9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- | C19H18O5 | CID 11667004 - PubChem. Available from: [Link] [Accessed January 12, 2026].[5]

-

Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. Available from: [Link] [Accessed January 12, 2026].[4]

-

Spectral Information - PubChem. Available from: [Link] [Accessed January 12, 2026].[7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 30062-15-8 [m.chemicalbook.com]

- 3. 2,3,6,7-Tetramethoxy-9-(hydroxymethyl)phenanthrene | CAS 30062-15-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. espublisher.com [espublisher.com]

- 5. 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy- | C19H18O5 | CID 11667004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol, a compound of interest for researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR and mass spectrometry, along with data from structurally related compounds, to predict and interpret its spectroscopic features. This approach is designed to empower researchers to identify and characterize this molecule with a high degree of confidence.

Introduction

This compound belongs to the phenanthrene class of polycyclic aromatic hydrocarbons, which are of significant interest due to their diverse biological activities and potential applications in organic electronics. The specific substitution pattern of four methoxy groups and a hydroxymethyl group is anticipated to confer unique electronic and steric properties, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its chemical behavior. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, and mass spectra.

Molecular Structure

Caption: Molecular Structure of this compound

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the substitution pattern. The protons on the phenanthrene core are expected to appear as singlets, and the methoxy and hydroxymethyl protons will also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1, H-8 | 7.2 - 7.4 | s | 2H |

| H-4, H-5 | 7.8 - 8.0 | s | 2H |

| H-10 | 7.6 - 7.8 | s | 1H |

| -CH₂OH | 4.8 - 5.0 | s | 2H |

| -OH | 1.5 - 2.5 | br s | 1H |

| -OCH₃ (C2, C7) | 3.9 - 4.1 | s | 6H |

| -OCH₃ (C3, C6) | 3.9 - 4.1 | s | 6H |

Causality Behind Experimental Choices: The predicted chemical shifts are based on the additive effects of the electron-donating methoxy groups and the hydroxymethyl group on the aromatic phenanthrene system. The methoxy groups will shield the aromatic protons, shifting them upfield compared to unsubstituted phenanthrene. The exact positions of the methoxy proton signals may be slightly different but are expected to be very close, potentially appearing as a single peak. The broadness of the hydroxyl proton signal is due to chemical exchange and its chemical shift is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The symmetry of the molecule will again lead to a smaller number of unique carbon signals than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-8 | 105 - 110 |

| C-2, C-7 | 150 - 155 |

| C-3, C-6 | 150 - 155 |

| C-4, C-5 | 103 - 108 |

| C-4a, C-5a | 125 - 130 |

| C-8a, C-10b | 125 - 130 |

| C-9 | 130 - 135 |

| C-10 | 122 - 127 |

| C-10a, C-4b | 128 - 133 |

| -CH₂OH | 60 - 65 |

| -OCH₃ | 55 - 60 |

Expertise & Experience: The chemical shifts of the aromatic carbons are predicted based on the known effects of methoxy substituents on benzene rings, which cause a significant downfield shift for the carbon directly attached to the oxygen and an upfield shift for the ortho and para carbons. The signals for the methoxy-substituted carbons (C-2, C-3, C-6, C-7) are expected to be in a similar region. DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments would be crucial to differentiate between the quaternary carbons and those with attached protons.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak and a characteristic fragmentation pattern. The molecular formula of this compound is C₁₉H₂₀O₅, with a molecular weight of 328.36 g/mol .

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 328 | [M]⁺ (Molecular Ion) |

| 311 | [M - OH]⁺ |

| 297 | [M - CH₂OH]⁺ |

| 283 | [M - CH₂OH - CH₃]⁺ |

| 268 | [M - CH₂OH - 2xCH₃]⁺ |

Trustworthiness: The proposed fragmentation pathway is based on the known behavior of benzylic alcohols and methoxy-substituted aromatic compounds. The loss of a hydroxyl radical or the entire hydroxymethyl group is a common initial fragmentation step for benzylic alcohols. Subsequent losses of methyl radicals from the methoxy groups are also expected. The presence of a prominent molecular ion peak is anticipated due to the stability of the aromatic phenanthrene core.

Predicted Mass Spectral Fragmentation Pathway

Caption: Predicted Fragmentation Pathway of this compound

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following general protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals (distinguishing between CH₃, CH₂, CH, and quaternary carbons).

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method. For a relatively non-polar and volatile compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) would be appropriate.

-

Data Acquisition:

-

Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or a Time-of-Flight (TOF) analyzer to determine the exact mass of the molecular ion and its fragments, which will confirm the elemental composition.

-

If using a tandem mass spectrometer (MS/MS), fragment the molecular ion and analyze the resulting daughter ions to confirm the proposed fragmentation pathway.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR and mass spectral features, researchers can more effectively identify and characterize this molecule in their synthetic or natural product discovery efforts. The provided protocols offer a robust framework for obtaining high-quality experimental data, ensuring the scientific integrity of the characterization process.

References

-

PubChem. 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-. National Center for Biotechnology Information. [Link][1]

-

Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. [Link][2]

-

Lee, J. C., et al. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. PLoS ONE, 7(5), e37897. [Link][3]

-

University of Utah Department of Chemistry. 13C DEPT NMR 1D Spectrum. [Link][4]

Sources

The Therapeutic Potential of Tetramethoxy-Phenanthrene Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Emerging Significance of Tetramethoxy-Phenanthrenes

Phenanthrenes, a class of polycyclic aromatic hydrocarbons, are predominantly found in the Orchidaceae, Juncaceae, and Dioscoreaceae plant families.[1] For centuries, plants containing these compounds have been staples in traditional medicine.[1] Modern phytochemical research has identified a diverse array of phenanthrene derivatives, with a particular focus on those bearing methoxy and hydroxy substitutions due to their wide range of biological activities.[1] Among these, tetramethoxy-phenanthrene derivatives are emerging as a subclass with significant therapeutic potential. Their biological activities are broad, encompassing cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects.[1][2]

This technical guide provides an in-depth exploration of the known biological activities of tetramethoxy-phenanthrene derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailing experimental methodologies, and elucidating the underlying mechanisms of action to facilitate further investigation and therapeutic development.

Antimicrobial Properties: A New Frontier Against Drug-Resistant Bacteria

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Phenanthrene derivatives have been identified as promising antimicrobial agents, with some demonstrating efficacy against multidrug-resistant strains.[3]

A Case Study: The Biphenanthrene LF05

A notable example is the biphenanthrene compound, 4, 8, 4′, 8′-tetramethoxy (1, 1′-biphenanthrene)—2, 7, 2′, 7′-tetrol (LF05), isolated from the fibrous roots of Bletilla striata.[4][5] This tetramethoxy-phenanthrene derivative has demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Table 1: Antibacterial Activity of LF05 [4][5]

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Activity |

| S. aureus ATCC 29213 | 8 | 16 | Bactericidal |

| S. aureus ATCC 25923 | 8 | >64 | Bacteriostatic |

| S. aureus ATCC 43300 (MRSA) | 8 | >64 | Bacteriostatic |

| B. subtilis 168 | 8 | 16 | Bactericidal |

Mechanism of Action: Disrupting the Bacterial Membrane

The primary antibacterial mechanism of LF05 is the disruption of the bacterial cell membrane.[4][5] This leads to a loss of membrane integrity, leakage of intracellular components such as ATP, and ultimately, cell death in susceptible bacteria.[5] This mode of action is particularly significant as it targets a fundamental structure of the bacterial cell, potentially reducing the likelihood of resistance development.[6]

Plausible cytotoxic mechanisms of tetramethoxy-phenanthrenes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetramethoxy-phenanthrene derivative for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenanthrene derivatives isolated from various plants have demonstrated significant anti-inflammatory properties. [7][8]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of phenanthrenes are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). [7]This is typically achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). [7]Furthermore, these compounds can modulate key inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. [7][8]Inhibition of these pathways leads to a reduction in the production of various inflammatory cytokines and enzymes.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete growth medium

-

LPS from E. coli

-

Test compound

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete medium until they reach 80-90% confluency.

-

Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the tetramethoxy-phenanthrene derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only treated cells as controls.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only treated control.

Conclusion and Future Directions

Tetramethoxy-phenanthrene derivatives represent a promising class of natural products with a diverse range of biological activities. Their demonstrated antibacterial efficacy, particularly against drug-resistant strains, and their potential as cytotoxic and anti-inflammatory agents, underscore their therapeutic value. The elucidation of their mechanisms of action, including membrane disruption in bacteria and modulation of key signaling pathways in mammalian cells, provides a solid foundation for further drug development.

Future research should focus on the isolation and synthesis of a wider array of tetramethoxy-phenanthrene derivatives to establish comprehensive structure-activity relationships. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The development of novel delivery systems could also enhance their therapeutic efficacy. Continued exploration of this chemical class holds the potential to yield new and effective treatments for infectious diseases, cancer, and inflammatory conditions.

References

-

The Antibacterial Properties of 4, 8, 4′, 8′-Tetramethoxy (1,1′-biphenanthrene) -2,7,2′,7′-Tetrol from Fibrous Roots of Bletilla striata. PubMed Central. [Link]

-

The Antibacterial Properties of 4, 8, 4', 8'-Tetramethoxy (1,1'-biphenanthrene) -2,7,2',7'-Tetrol from Fibrous Roots of Bletilla striata. PubMed. [Link]

-

Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum. PubMed. [Link]

-

Three new phenanthrenes with antimicrobial activities from the aerial parts of Juncus effusus. ResearchGate. [Link]

-

Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum. ScienceDirect. [Link]

-

The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. MDPI. [Link]

-

Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica. MDPI. [Link]

-

Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. PubMed Central. [Link]

-

Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. MDPI. [Link]

-

Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors. PubMed. [Link]

-

Phenanthrene derivatives from the stems and leaves of Dioscorea nipponica Makino. PubMed. [Link]

-

Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. PubMed Central. [Link]

-

Natural phenanthrenes and their biological activity. PubMed. [Link]

-

synthesis, cytotoxic evaluation, and structure-activity relationship studies of phenanthrene-based tylophorine derivatives (PBTs) as a new class of antitumor agents. PubMed. [Link]

-

New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells. PubMed Central. [Link]

- Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products.

-

PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar. [Link]

-

Natural phenanthrenes and their biological activity. Semantic Scholar. [Link]

-

Anti-inflammatory effects of Dendrobium nobile derived phenanthrenes in LPS-stimulated murine macrophages. ResearchGate. [Link]

-

Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. PubMed Central. [Link]

-

Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. PubMed. [Link]

-

(PDF) PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. [Link]

-

Phenanthrene Dimers: Promising Source of Biologically Active Molecules. PubMed. [Link]

Sources

- 1. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antibacterial Properties of 4, 8, 4′, 8′-Tetramethoxy (1,1′-biphenanthrene) -2,7,2′,7′-Tetrol from Fibrous Roots of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antibacterial Properties of 4, 8, 4', 8'-Tetramethoxy (1,1'-biphenanthrene) -2,7,2',7'-Tetrol from Fibrous Roots of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

A Comprehensive Technical Guide to the Natural Product Sources of Phenanthrene Compounds for Drug Discovery

Executive Summary

Phenanthrenes, a class of polycyclic aromatic hydrocarbons, represent a core scaffold in numerous biologically active natural products. While the parent hydrocarbon is largely inert, its derivatives, particularly those found in the plant kingdom, exhibit a remarkable spectrum of pharmacological activities, including potent cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] This has positioned them as compounds of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the primary natural sources of phenanthrene compounds, with a strong emphasis on higher plants. It details the chemotaxonomic significance of these molecules, outlines robust workflows for their extraction and characterization, and summarizes their therapeutic potential, thereby serving as a critical resource for the discovery and development of novel phenanthrene-based therapeutic agents.

Part 1: The Phenanthrene Scaffold: A Privileged Structure in Nature

The phenanthrene nucleus consists of three fused benzene rings in a non-linear, or "angular," arrangement.[3] This structure is an isomer of anthracene but is thermodynamically more stable.[3] While synthetic phenanthrene derivatives have found applications in dyes and plastics, the true pharmacological value lies in the decorated scaffolds produced by living organisms.[4] Nature has evolved enzymatic machinery to hydroxylate, methoxylate, and otherwise modify the phenanthrene core, creating a diverse library of "phenanthrenoids." These natural products often serve as defense compounds for the host organism and include some of the most important molecules in medicine, such as the morphinan alkaloids, which form the structural backbone of morphine and codeine.[5][6]

Part 2: Principal Natural Sources of Phenanthrene Compounds

Phenanthrene derivatives are distributed across various biological taxa, but they are most abundantly and diversely found within specific families of higher plants.[5]

Higher Plants: A Rich Reservoir

The plant kingdom is the most prolific source of novel phenanthrene structures. Their distribution is not uniform and often follows clear taxonomic lines, making them valuable chemotaxonomic markers.[7][8]

-

Orchidaceae (The Orchid Family): This family is unequivocally the most significant source of phenanthrene compounds, with hundreds of derivatives isolated from over 100 species.[7][9][10] Genera such as Dendrobium, Bulbophyllum, Cymbidium, and Bletilla are particularly rich in these metabolites.[1][11][12] Orchid phenanthrenes are noted for their potent cytotoxic and antimicrobial activities.[2][13]

-

Juncaceae (The Rush Family): Species of the genus Juncus are another major source of phenanthrenes.[14][15] These are often structurally distinct from orchid phenanthrenes, characteristically featuring vinyl group substitutions, a trait considered a chemotaxonomic marker for the Juncaceae family.[7][15][16] Many phenanthrenes from Juncus species have demonstrated strong antiproliferative effects on human tumor cell lines.[14][16]

-

Other Notable Plant Families: While less prolific than Orchidaceae and Juncaceae, other plant families are also known to produce phenanthrenes. These include Dioscoreaceae (Tamus communis), Combretaceae, Betulaceae, and Euphorbiaceae.[1][5][12][17] Prenylated phenanthrene derivatives are notably found in Euphorbiaceae species.[7][8]

| Plant Family | Key Genera | Representative Phenanthrene Compounds |

| Orchidaceae | Dendrobium, Bulbophyllum, Cymbidium, Eria, Bletilla | Denbinobin, Nudol, Gymnopusin, Erianthridin |

| Juncaceae | Juncus | Juncusol, Effusol, Maritins A-C |

| Dioscoreaceae | Dioscorea, Tamus | 7-hydroxy-2,3,4-trimethoxy-phenanthrene |

| Euphorbiaceae | Euphorbia | Prenylated Phenanthrene Derivatives |

| Betulaceae | Betula | (Undisclosed specific compounds in sources) |

| Combretaceae | Combretum | (Undisclosed specific compounds in sources) |

Fungal and Microbial Sources

Fungi and bacteria are generally not primary producers of diverse phenanthrene scaffolds in the same way as plants. Instead, they are known for their ability to metabolize and biotransform phenanthrene, which is a common environmental pollutant from the incomplete combustion of organic materials.[18][19] Non-ligninolytic fungi, for instance, can hydroxylate the phenanthrene core to form various phenanthrene trans-dihydrodiols via cytochrome P-450 monooxygenase pathways.[18][20] While this is primarily a detoxification mechanism, these microbial enzymatic systems could be harnessed for the biotechnological production of specific hydroxylated phenanthrene derivatives.[21]

Marine Ecosystems

Marine organisms represent a largely untapped resource for novel chemical entities. Certain marine cyanobacteria, such as Agmenellum quadruplicatum, have been shown to metabolize phenanthrene, producing phenanthrene trans-9,10-dihydrodiol.[22] Similarly, marine-derived fungi possess the ability to degrade various polycyclic aromatic hydrocarbons, including phenanthrene.[23]

Part 3: Biosynthesis and Chemotaxonomic Significance

The biosynthesis of plant phenanthrenes is intrinsically linked to the stilbenoid pathway. Stilbenes, such as resveratrol, are produced via the phenylpropanoid pathway. The key step in phenanthrene formation is an intramolecular oxidative coupling of a stilbene precursor. This cyclization event forms the 9,10-dihydrophenanthrene core, which can then be further oxidized to the fully aromatic phenanthrene. Subsequent enzymatic modifications (e.g., hydroxylation, methylation, prenylation) create the vast diversity of phenanthrenoids observed in nature.

The specific substitution patterns on the phenanthrene ring are often unique to certain plant lineages, serving as powerful chemotaxonomic markers. As previously noted, the presence of a vinyl group is a hallmark of Juncaceae phenanthrenes, whereas prenyl groups are characteristic of those from Euphorbiaceae.[7][15] This knowledge is invaluable for researchers, as it allows for targeted screening of plant families likely to yield compounds with novel structures and biological activities.

Caption: Standard workflow for phenanthrene isolation from plants.

Experimental Protocol: General Methodology for Phenanthrene Isolation

This protocol provides a representative, self-validating framework. The causality behind each step is critical: solvent choices are based on polarity to selectively extract and partition compounds, while chromatographic steps are designed to separate molecules based on their differential interactions with stationary and mobile phases.

-

Sample Preparation:

-

Action: Collect fresh plant material (e.g., roots, stems). Air-dry in a shaded, well-ventilated area for 1-2 weeks or lyophilize to prevent enzymatic degradation.

-

Rationale: Removing water concentrates the sample and prepares it for efficient extraction with organic solvents.

-

Action: Grind the dried material into a fine powder using a mechanical grinder.

-

Rationale: Increasing the surface area maximizes contact with the solvent, leading to higher extraction efficiency.

-

-

Extraction:

-

Action: Macerate the powdered plant material in 95% ethanol or methanol (typically a 1:10 solid-to-solvent ratio, w/v) at room temperature for 24-48 hours with occasional agitation. Repeat this process three times.

-

Rationale: Ethanol/methanol is a polar solvent capable of extracting a broad range of metabolites, including moderately polar phenanthrenes and their glycosides.

-

Action: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

-

Rationale: This efficiently removes the bulk solvent without thermally degrading the target compounds, yielding a crude extract.

-

-

Fractionation (Liquid-Liquid Partitioning):

-

Action: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Rationale: This crucial step separates the complex mixture into simpler fractions based on polarity. Non-polar compounds will move to the hexane phase, moderately polar compounds (like most phenanthrenes) will favor the EtOAc phase, and highly polar compounds (like glycosides) will concentrate in the n-BuOH or aqueous phase.

-

-

Isolation (Column Chromatography):

-

Action: Subject the target fraction (typically EtOAc) to column chromatography over a silica gel stationary phase.

-

Rationale: Silica gel is a polar adsorbent. A non-polar to polar solvent gradient (e.g., hexane -> hexane/EtOAc mixtures -> EtOAc -> EtOAc/MeOH mixtures) is used as the mobile phase. Non-polar compounds will elute first, followed by compounds of increasing polarity.

-

Action: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Purification (HPLC):

-

Action: Further purify the pooled, phenanthrene-rich fractions using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 (reverse-phase) column.

-

Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. A polar mobile phase (e.g., water/acetonitrile or water/methanol gradient) is used, causing more polar compounds to elute first. This step provides high-resolution separation to yield pure compounds.

-

-

Structural Elucidation:

-

Action: Identify the structure of the pure isolates using a combination of spectroscopic techniques.

-

Rationale:

-